Diethyl (1,1-dichloroethyl)phosphonate
Description
Properties
CAS No. |
51346-81-7 |
|---|---|
Molecular Formula |
C6H13Cl2O3P |
Molecular Weight |
235.04 g/mol |
IUPAC Name |
1,1-dichloro-1-diethoxyphosphorylethane |
InChI |
InChI=1S/C6H13Cl2O3P/c1-4-10-12(9,11-5-2)6(3,7)8/h4-5H2,1-3H3 |
InChI Key |
WAWXIMQEMGIUGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)(Cl)Cl)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1,1-dichloroethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 1,1-dichloroethane under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and 1,1-dichloroethane.
Catalyst: A base such as sodium hydride or potassium carbonate.
Solvent: Anhydrous tetrahydrofuran (THF) or another suitable solvent.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can optimize the production process.
Chemical Reactions Analysis
Arbuzov Reaction
The reaction of triethyl phosphite with alkyl dihalides (e.g., 1,2-dichloroethane) under microwave irradiation yields chloroethylphosphonates. For example:
-
Reagents : Triethyl phosphite, 1,2-dichloroethane, microwave heating (190°C, 160 min) .
-
Mechanism : Nucleophilic attack of deprotonated phosphite on the alkyl dihalide, followed by elimination of HCl .
-
Yield : >90% for diethyl 2-chloroethylphosphonate under optimized conditions .
Diimide Reduction
Reduction of alkenylphosphonates (e.g., diethyl (1-(4-chlorophenyl)vinyl)phosphonate) using 2-nitrobenzenesulfonyl hydrazide (NBSH) and potassium phosphate in acetonitrile:
Fragmentation Pathways
Phosphonates with chloroalkyl groups may undergo fragmentation, similar to studies on diethyl(2-chloroethyl)amine derivatives :
-
Mechanism : Intramolecular elimination of HCl, forming a piperazinium ion and alkylphosphonate ion .
-
Kinetics : First-order kinetics, with rate constants influenced by solvent and substituents .
Stability and Solvent Effects
-
DMSO vs. CDCl₃ : Phosphonochloridates (e.g., diethyl 2-(dialkylamino)ethylphosphonochloridate) show enhanced stability in DMSO due to solvent effects .
-
Decomposition Products : Fragmentation yields diethyl phosphonate and N,N,N’,N’-tetraalkylpiperazinium ion .
Radical Coupling
Salicylic acid catalyzes radical-radical coupling of anilines and triphenyl phosphite to form aryl phosphonates, applicable to structurally complex substrates .
Kinetic Data
For diethyl(2-chloroethyl)amine derivatives:
-
Rate Constants : Varied with substituents (e.g., diethyl vs. dimethyl groups) .
-
Activation Parameters : Activation entropy changes observed due to solvent effects .
Stereoselective Reduction
Diimide reduction of alkenylphosphonates retains stereochemistry, as observed in diethyl (1-(4-chlorophenyl)vinyl)phosphonate → diethyl (1-(4-chlorophenyl)ethyl)phosphonate .
Scientific Research Applications
Diethyl (1,1-dichloroethyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds, which are valuable intermediates in organic chemistry.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules, including antiviral and anticancer agents.
Materials Science: It is used in the development of flame retardants and plasticizers for polymers, enhancing their thermal stability and mechanical properties.
Agriculture: The compound is investigated for its potential use in the synthesis of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of diethyl (1,1-dichloroethyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the dichloroethyl group makes it a versatile intermediate that can undergo substitution, addition, or elimination reactions. The phosphorus atom in the compound can form stable bonds with various nucleophiles, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between Diethyl (1,1-dichloroethyl)phosphonate and analogous phosphonate esters:
Table 1: Comparative Analysis of Phosphonate Esters
Structural and Functional Insights
Substituent Effects on Bioactivity Antimicrobial Activity: Diethyl benzylphosphonate derivatives (e.g., compound 3 in ) exhibit enhanced antimicrobial activity when modified with boronic acid groups, achieving MIC values comparable to antibiotics like ciprofloxacin. The dichloroethyl group in the target compound may similarly enhance antimicrobial properties due to its electron-withdrawing effects, though direct evidence is lacking. Transdermal Enhancement: Long alkyl chains (e.g., hexadecyl in ) improve lipophilicity, critical for skin penetration enhancement. The dichloroethyl group, while polar, may balance lipophilicity and electrophilicity for targeted applications .
Chlorinated phosphonates (e.g., Diethyl (chloromethyl)phosphonate in ) are often intermediates for further functionalization, suggesting the dichloroethyl variant could serve similar roles in multi-step syntheses .
Safety and Handling Chlorinated phosphonates like Diethyl (chloromethyl)phosphonate () and Diethyl (1-cyanoethyl)phosphonate () carry hazards (e.g., H315-H319 for skin/eye irritation), implying analogous safety precautions for the dichloroethyl compound .
Research Findings and Trends
- Antimicrobial Selectivity: Substituents such as boronic acid (compound 3, ) or stilbene (compound 6, ) significantly improve selectivity against E. coli strains by modifying bacterial membrane LPS.
- Biological Activity vs. Lipophilicity : demonstrates that transdermal enhancers require optimal lipophilicity (e.g., C16 chains). The dichloroethyl group’s balance of polarity and steric bulk may offer unique advantages in drug delivery .
- Stereochemical Influence: Phosphonate stereochemistry critically affects antitumor activity, as seen in vinblastine derivatives ().
Q & A
Q. Methodology :
- Nucleophilic substitution : React 1,1-dichloroethyl halides with diethyl phosphite under anhydrous conditions. Use NaH or K₂CO₃ as a base in toluene or THF at 0–25°C, monitoring progress via TLC or ³¹P NMR .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of phosphite to halide), solvent polarity (toluene for slower kinetics, THF for faster), and temperature (0°C to minimize side reactions). Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Q. Methodology :
- Risk assessment : Conduct a hazard analysis per NFPA or GHS guidelines, focusing on reactivity (e.g., dichloroethyl group hydrolysis) and toxicity (neurotoxicity potential of analogs) .
- Mitigation : Use fume hoods, nitrile gloves, and PPE. Store under argon at –20°C. Dispose of waste via halogenated solvent protocols. Validate safety with bacterial reverse mutation (Ames test) and in vitro micronucleus assays .
Advanced: How can reaction conditions be optimized to minimize by-products like oxidized phosphonates?
Q. Methodology :
- Parameter screening : Use DoE (Design of Experiments) to test variables: catalyst (e.g., CuI vs. Pd(OAc)₂), solvent (DMF vs. acetonitrile), and inert atmosphere (N₂ vs. Ar). Monitor by ³¹P NMR for intermediates like phosphonate oxides .
- Additives : Introduce radical scavengers (e.g., BHT) or reducing agents (Na₂S₂O₃) to suppress oxidation. Confirm purity via HPLC-MS .
Advanced: What analytical techniques are most effective for characterizing this compound and its derivatives?
Q. Methodology :
- ³¹P NMR : Assign peaks using reference compounds (δ = 20–30 ppm for phosphonates). Decouple ¹H to resolve splitting from adjacent protons (e.g., Jₚₕₒₛ≈10–15 Hz) .
- HRMS : Use ESI+ or MALDI-TOF to confirm molecular ions (e.g., [M+H]⁺ at m/z 269.02 for C₆H₁₁Cl₂O₃P). Cross-validate with IR (P=O stretch ~1250 cm⁻¹) .
Advanced: How should researchers address contradictions in migration or stability data for phosphonate derivatives?
Q. Methodology :
- Reproducibility checks : Replicate experiments under controlled humidity and temperature. Compare migration rates via GC-MS (e.g., EU Food Contact Material guidelines) .
- Impurity profiling : Identify degradation products (e.g., chloroacetic acid) using LC-QTOF. Correlate stability with substituent electronegativity (Cl vs. H) .
Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?
Q. Methodology :
- Distillation : Use fractional distillation under reduced pressure (bp ~120–130°C at 10 mmHg).
- Chromatography : Employ flash chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane). Confirm purity by ³¹P NMR (>95%) .
Advanced: What mechanistic insights support the reactivity of this compound in cross-coupling reactions?
Q. Methodology :
- DFT calculations : Model transition states for P–C bond formation. Compare activation energies for SN2 vs. radical pathways.
- Isotopic labeling : Use D-labeled substrates to track proton transfer in base-mediated reactions. Validate via ²H NMR .
Advanced: How can researchers systematically identify and quantify reaction by-products?
Q. Methodology :
- LC-MS/MS : Develop a multiple-reaction monitoring (MRM) method for common impurities (e.g., diethyl phosphate). Use internal standards (e.g., deuterated analogs) for quantification .
- X-ray crystallography : Resolve crystal structures of major by-products to confirm stereochemistry .
Basic: What are the best practices for long-term storage and handling of phosphonate esters?
Q. Methodology :
- Storage : Keep in amber vials under argon at –20°C. Add molecular sieves (3Å) to prevent hydrolysis.
- Handling : Avoid exposure to moisture (use glove boxes) and UV light. Monitor degradation via periodic ³¹P NMR .
Advanced: How can computational modeling aid in predicting the environmental fate of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
